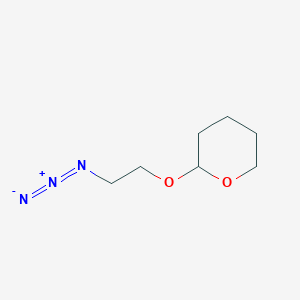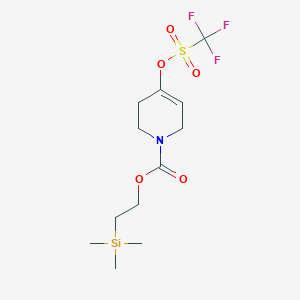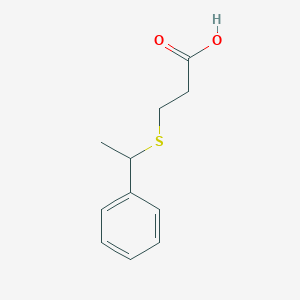
3-(1-Phenyl-ethylsulfanyl)-propionic acid
説明
“3-(1-Phenyl-ethylsulfanyl)-propionic acid” is a complex organic compound. It consists of a propionic acid moiety attached to a phenyl-ethylsulfanyl group . The phenyl-ethylsulfanyl group is a sulfur-containing organic group derived from a phenylethylamine .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a phenylethylamine with a sulfonyl chloride . The sulfonyl group can be introduced by reacting the phenylethylamine with a sulfonyl halide .Molecular Structure Analysis
The molecular structure of “3-(1-Phenyl-ethylsulfanyl)-propionic acid” can be deduced from its name. It contains a propionic acid moiety (-CH2CH2COOH) and a phenyl-ethylsulfanyl group (-C6H5CH2CH2S-) attached to the same carbon . The sulfonyl group in the phenyl-ethylsulfanyl group has the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .Chemical Reactions Analysis
The sulfonyl group in “3-(1-Phenyl-ethylsulfanyl)-propionic acid” can undergo various reactions. For instance, sulfonyl groups can be reduced to the sulfide with DIBALH . Also, sulfonyl chlorides react readily with many other nucleophiles, most notably alcohols and amines .科学的研究の応用
Catalytic Applications in Organic Synthesis
Sulfur-containing compounds, including those related to 3-(1-Phenyl-ethylsulfanyl)-propionic acid, have been employed as recyclable catalysts in organic synthesis. For instance, sulfuric acid derivatives have been used as catalysts for condensation reactions, offering an environmentally friendly alternative with high yields and the ability to be recycled multiple times without losing activity (Tayebi et al., 2011). Such catalysts are crucial for developing sustainable chemical processes, showcasing the potential of sulfur-containing propionic acid derivatives in green chemistry.
Renewable Building Blocks in Material Science
The exploration of renewable building blocks for material science applications has also been a significant area of research. Compounds like phloretic acid have been investigated for their potential to replace traditional phenolic compounds in the synthesis of polymers, offering a sustainable alternative to conventional materials (Trejo-Machin et al., 2017). This research highlights the versatility of phenolic acid derivatives in creating advanced materials with potential applications ranging from automotive to consumer goods.
Anticancer Activity of Sulfur-Containing Compounds
The synthesis and evaluation of sulfur-containing propionic acid derivatives for their anticancer activity represent another critical research direction. These compounds have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents (El Rayes et al., 2019). The structure-activity relationship studies associated with these compounds provide valuable insights into designing more effective anticancer drugs.
Applications in the Textile Industry
Sulfur-containing propionic acid derivatives have found applications in the textile industry as components of dyes for polyamide and protein fibers. These compounds contribute to the development of dyes with desirable properties such as color fastness and washing stability, demonstrating the industrial relevance of these chemical entities (Yıldız & Boztepe, 2002).
Biocatalysis in Drug Metabolism
The application of biocatalysis, utilizing microorganisms to produce mammalian metabolites of drug compounds, showcases the utility of sulfur-containing compounds in pharmaceutical research. This approach aids in the structural characterization of drug metabolites, facilitating drug development and understanding of drug metabolism pathways (Zmijewski et al., 2006).
特性
IUPAC Name |
3-(1-phenylethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-9(14-8-7-11(12)13)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLUVXNTOOVWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1398074.png)
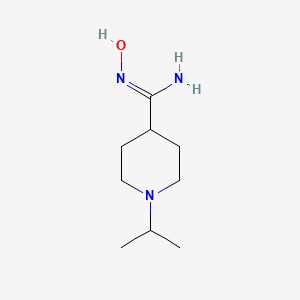
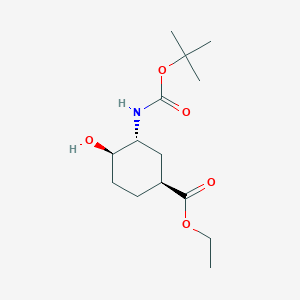
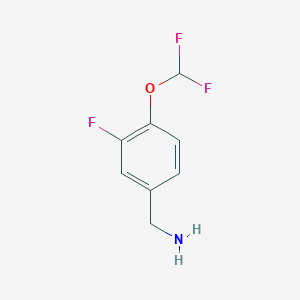
![Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1398080.png)
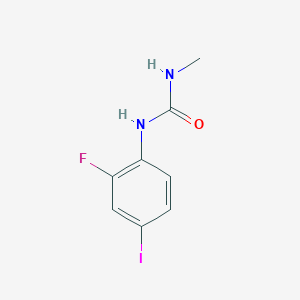
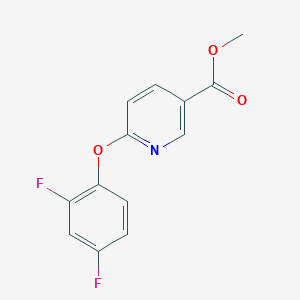

![Methyl 5-chloro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B1398085.png)



